5-Ethyl-2-fluorobenzonitrile
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Overview
Description
5-Ethyl-2-fluorobenzonitrile is an organic compound with the molecular formula C9H8FN It is a derivative of benzonitrile, where the benzene ring is substituted with an ethyl group at the 5-position and a fluorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-fluorobenzonitrile can be achieved through several methods. One common approach involves the fluorination of 5-ethylbenzonitrile using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-ethyl-2-bromobenzonitrile is reacted with a fluorinated boronic acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, the choice of solvents and reaction conditions is optimized to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to amines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions include substituted benzonitriles, carboxylic acids, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-Ethyl-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Ethyl-2-fluorobenzonitrile exerts its effects depends on its interaction with molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ethyl group may also affect the compound’s lipophilicity and membrane permeability, impacting its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorobenzonitrile
- 2-Fluoro-5-nitrobenzonitrile
- 5-Chloro-2-fluorobenzonitrile
Uniqueness
5-Ethyl-2-fluorobenzonitrile is unique due to the specific combination of the ethyl and fluorine substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H8FN |
---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
5-ethyl-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H8FN/c1-2-7-3-4-9(10)8(5-7)6-11/h3-5H,2H2,1H3 |
InChI Key |
YKPKIMOQDGMUIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)C#N |
Origin of Product |
United States |
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